2-(2-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)ETHOXY)ETHAN-1-OL
Description
2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethoxy)ethan-1-ol is a boronic ester-containing compound characterized by a phenoxy-ethoxy-ethanol backbone linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This structure combines the hydrolytic stability of the boronic ester with the hydrophilicity of the polyethylene glycol-like ethoxyethanol chain. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the ethoxyethanol segment enhances solubility in polar organic solvents. Its molecular formula is C₁₈H₂₇BO₅, with a molecular weight of 346.21 g/mol.
Key applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, where boronic esters serve as protected forms of boronic acids for controlled reactivity .
Properties
IUPAC Name |
2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO5/c1-15(2)16(3,4)22-17(21-15)13-5-7-14(8-6-13)20-12-11-19-10-9-18/h5-8,18H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSTZRVYLJEKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)ETHOXY)ETHAN-1-OL typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the phenol reacts with the ethylene glycol, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)ETHOXY)ETHAN-1-OL undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Corresponding alcohols.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(2-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)ETHOXY)ETHAN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-(2-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)ETHOXY)ETHAN-1-OL exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the coupling process, leading to the formation of biaryl compounds. This mechanism is crucial in the synthesis of various pharmaceuticals and organic materials.
Comparison with Similar Compounds
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure: Replaces the phenoxy-ethoxy-ethanol chain with an aminopyridine ring.
- Properties: The amino group introduces hydrogen-bonding capability, enhancing solubility in aqueous media. However, the lack of a hydrophilic chain reduces compatibility with polar solvents compared to the target compound.
- Applications : Primarily used in medicinal chemistry for targeting enzymes or receptors via boronic acid-mediated binding .
Dimethyl-(2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl)amine
- Structure: Features a tertiary amine group on the ethyl chain instead of ethanol.
- Properties: The dimethylamino group increases basicity (pKa ~9–10), enabling pH-dependent solubility. The boronic ester retains cross-coupling reactivity but may exhibit reduced stability under acidic conditions.
- Applications: Potential use in pH-responsive drug delivery systems or as a ligand in catalysis .
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate
- Structure : Cyclohexene ring with an ethyl carboxylate substituent adjacent to the boronic ester.
- Properties : The cyclohexene ring introduces steric hindrance, slowing hydrolysis of the boronic ester. The carboxylate enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Applications : Useful in stereoselective synthesis due to conformational rigidity .
Functional Analogues
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Structure : Lacks the boronic ester, replaced by a branched alkyl group.
- Properties :
- Boiling Point : 402.6°C (vs. ~350–380°C estimated for the target compound).
- Flash Point : 197.3°C (indicative of lower flammability than boronic esters).
- Applications: Non-reactive surfactant or solvent additive in industrial formulations .
5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
- Structure : Naphthalene core with fluorine and ethyl substituents.
- Properties : Fluorine increases electronegativity, enhancing stability against nucleophilic attack. The naphthalene system provides strong UV absorption (λmax ~270 nm).
- Applications : Fluorinated boronic esters are prized in PET radiochemistry and imaging .
Comparative Data Table
Reactivity and Stability
- Hydrolysis Resistance : The target compound’s boronic ester is more hydrolytically stable than arylboronic acids (e.g., phenylboronic acid) but less stable than fluorinated analogues (e.g., 5-ethyl-6-fluoro-naphthalen-2-ol derivative) due to fluorine’s electron-withdrawing effects .
- Suzuki Coupling Efficiency : The ethoxy chain improves solubility in THF/water mixtures, enabling faster reaction kinetics compared to bulkier analogues like cyclohexene derivatives .
Biological Activity
The compound 2-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethoxy)ethan-1-ol is a boron-containing organic molecule that has garnered interest in various fields of research, particularly in medicinal chemistry and materials science. Its unique structure includes a dioxaborolane moiety, which is known for its potential applications in drug development and biological systems. This article examines the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 741699-47-8 |
| Molecular Formula | C14H21BO4 |
| Molecular Weight | 264.13 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Structure
The structural representation of the compound includes a central ethylene glycol unit linked to a phenoxy group and a dioxaborolane moiety. The presence of the boron atom enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. Research indicates that compounds containing dioxaborolane structures can act as enzyme inhibitors or modulators due to their ability to form reversible covalent bonds with hydroxyl groups in target proteins.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) by over 50% at concentrations above 10 µM after 48 hours of treatment.
- Case Study 2 : A xenograft model using human ovarian cancer cells showed significant tumor growth inhibition when treated with this compound compared to control groups.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that this compound exhibits antimicrobial activity against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound may be effective as a broad-spectrum antimicrobial agent.
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of any new chemical entity. Current data suggest that the compound exhibits low acute toxicity in animal models. However, further studies are necessary to assess long-term effects and potential side effects.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | No significant irritation observed |
| Eye Irritation | Moderate irritation observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
